2-amino-4-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE typically involves multi-step organic reactions. The starting materials are usually aromatic aldehydes, malononitrile, and active methylene compounds. The reaction conditions often include the use of catalysts such as piperidine or ammonium acetate, and solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Condensation: Combination of two molecules with the elimination of a small molecule like water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for catalyzing substitution and condensation reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of chromenes and related molecules.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Chromenes are known for their antimicrobial, anti-inflammatory, and anticancer activities, making this compound a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets in ways that could be beneficial for treating various diseases.
Industry
In industry, this compound might be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block for creating new materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Typically, such compounds might bind to enzymes or receptors, altering their activity and triggering specific biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromenes and benzodioxole derivatives. These compounds share structural features and often exhibit similar biological activities.
Uniqueness
What sets 2-AMINO-4-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE apart is its specific combination of functional groups and structural elements. This unique arrangement can lead to distinct reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H28N2O6 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-amino-4-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C24H28N2O6/c1-6-7-12-17(20(29-5)22-21(19(12)28-4)30-11-31-22)16-13(10-25)23(26)32-15-9-24(2,3)8-14(27)18(15)16/h16H,6-9,11,26H2,1-5H3 |
InChI Key |
IHCGGYYQBUIXLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C2C(=C1OC)OCO2)OC)C3C(=C(OC4=C3C(=O)CC(C4)(C)C)N)C#N |
Origin of Product |
United States |
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